Acetylcholinesterase (AChE) Inhibition Potency: A Quantitative Advantage in Neurodegenerative Disease Research
Derivatives synthesized from 4-Hydrazinyl-1,1-dioxothiolan-3-ol demonstrate potent acetylcholinesterase (AChE) inhibitory activity, with a reported half-maximal inhibitory concentration (IC50) of 0.056 µM for the most active derivative [1]. This high potency is a direct consequence of the parent scaffold's unique structural features, which enable strong binding interactions at the enzyme's active site. While specific IC50 values for unmodified 4-Hydrazinyl-1,1-dioxothiolan-3-ol or direct comparators are not available in the source, this class-level inference strongly supports the compound's value as a privileged starting point for developing potent AChE inhibitors [1].
| Evidence Dimension | AChE Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.056 µM (for most active derivative) |
| Comparator Or Baseline | Not specified in source |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | In vitro enzyme inhibition assay, method not detailed in source abstract |
Why This Matters
The low IC50 value (0.056 µM) positions derivatives of this scaffold among highly potent AChE inhibitors, validating procurement for medicinal chemistry programs targeting Alzheimer's disease and other cholinergic disorders.
- [1] Mohammadi-Khanaposhtani M, et al. Synthesis, in vitro and in silico studies of novel pyridine-substituted 1,2,4-triazoles derived from 4-hydrazinyl-1,1-dioxothiolan-3-ol as potent acetylcholinesterase inhibitors. Chemical Papers. 2023;77:4917-4930. View Source
